1,3,2-Dioxathiolane

Lithium-ion battery Electrolyte additive Solid electrolyte interphase

1,3,2-Dioxathiolane (CAS 4745-43-1) is the core cyclic sulfite scaffold for high-performance battery electrolyte additives. Its value is defined by its oxidation state: the 2,2-dioxide (DTD) forms stable protective interphases in Li/Na-ion batteries, while the 2-oxide (ES) does not. This compound is the essential synthon for stereoselective synthesis. Procure the precise CAS and oxidation state to guarantee film-forming capability and reaction outcomes.

Molecular Formula C2H4O2S
Molecular Weight 92.12 g/mol
CAS No. 4745-43-1
Cat. No. B15491259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Dioxathiolane
CAS4745-43-1
Molecular FormulaC2H4O2S
Molecular Weight92.12 g/mol
Structural Identifiers
SMILESC1COSO1
InChIInChI=1S/C2H4O2S/c1-2-4-5-3-1/h1-2H2
InChIKeyQGVDSWMSHDZOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,2-Dioxathiolane (CAS 4745-43-1): A Core Cyclic Sulfite Scaffold for Electrolyte Additives and Chiral Synthesis


1,3,2-Dioxathiolane (CAS 4745-43-1), also known as ethylene glycol cyclic sulfite, is a five-membered heterocyclic compound containing two oxygen atoms, two carbon atoms, and one sulfur atom in the ring system [1]. This compound serves as the parent scaffold for two critical classes of materials: 1,3,2-dioxathiolane 2-oxides (cyclic sulfites) and 1,3,2-dioxathiolane 2,2-dioxides (cyclic sulfates), with the latter being particularly prominent as the DTD electrolyte additive in lithium-ion, sodium-ion, and potassium-metal batteries [2]. Unlike its acyclic counterparts, the cyclic nature of this scaffold renders competing elimination processes stereochemically less favorable, making it a preferred synthon for stereoselective transformations [3]. For procurement specialists, understanding the specific oxidation state (2-oxide vs. 2,2-dioxide) and substitution pattern is essential, as these variations determine the compound's reactivity, film-forming capability, and ultimate performance in target applications.

Why Generic 1,3,2-Dioxathiolane Derivatives Cannot Be Substituted in Battery and Synthesis Applications


Generic substitution of 1,3,2-dioxathiolane derivatives is not feasible because small structural variations—including oxidation state (sulfite vs. sulfate), ring substituents (methyl, trifluoromethyl, chloromethyl), and stereochemical configuration—produce dramatically divergent electrochemical and synthetic outcomes [1]. For instance, while ethylene sulfite (ES, the 2-oxide form) forms unstable, non-dense CEI/SEI films detrimental to cycling performance, the 2,2-dioxide analog (DTD) produces thin, stable protective interphases [2]. Similarly, introducing a 4-methyl group (MDTD) alters reduction potential and film composition compared to unsubstituted DTD [3]. In organic synthesis, the stereochemistry at the sulfur center directly controls nucleophilic ring-opening regioselectivity, meaning racemic versus enantiopure forms cannot be interchanged without compromising stereochemical fidelity [4]. These functional divergences mandate compound-specific procurement based on the exact CAS number and oxidation state required for the intended application.

Quantitative Differentiation Evidence for 1,3,2-Dioxathiolane Derivatives Versus Comparators


DTD vs. Ethylene Sulfite: Superior CEI/SEI Film Stability and Cycling Performance in High-Voltage Li-Ion Cells

In a direct head-to-head study comparing three sulfur-containing electrolyte additives, 1,3,2-dioxathiolane-2,2-dioxide (DTD) produced thin and stable cathode electrolyte interphase (CEI) films on LiCoO₂ cathodes, whereas ethylene sulfite (ES, the 2-oxide analog) formed non-dense and unstable interphases detrimental to cycling performance [1]. The functional group difference (sulfate vs. sulfite) dictates film quality and subsequent cell durability. Additionally, DTD delivers good low-temperature SEI performance on graphite anodes, whereas ES again fails under these conditions [1].

Lithium-ion battery Electrolyte additive Solid electrolyte interphase High-voltage cathode

DTD vs. Baseline Electrolyte: 21.6 Percentage Point Improvement in Capacity Retention for Sodium-Ion Batteries at High Voltage

In sodium-ion battery systems, adding 2 wt% 1,3,2-dioxathiolane-2,2-dioxide (DTD) to a 1 M NaPF₆/DEGDME baseline electrolyte substantially improved capacity retention from 61.5% to 83.14% over cycling in the wide voltage range of 2.0–4.2 V [1]. The DTD-containing electrolyte also delivered a specific capacity of 138.3 mAh g⁻¹ with an initial coulombic efficiency of 84%, and maintained 74.2 mAh g⁻¹ at a high rate of 5C [1]. The S–O bond cleavage in DTD generates sulfites that promote formation of a dense, uniform CEI film on the NaNFM cathode surface [1].

Sodium-ion battery Electrolyte additive Capacity retention Cathode electrolyte interphase

DTD vs. Trimethylene Sulfate: Significantly Lower Plating-Stripping Polarization in Potassium-Metal Batteries

In potassium-metal cells, 1,3,2-dioxathiolane-2,2-dioxide (DTD) was directly compared with trimethylene sulfate (TMS) as electrolyte additives [1]. A symmetric K∥K cell containing 0.8 M KPF₆/EC:DEC with 1 wt% DTD exhibited plating–stripping polarization of approximately 20 mV (∼10 mV per K electrode), which is significantly lower than both the additive-free electrolyte and the TMS-added electrolyte cells [1]. Lower polarization translates to reduced energy loss and more reversible K-metal plating/stripping during battery operation.

Potassium-metal battery Electrolyte additive Plating-stripping polarization K-metal anode

DTD as PC Co-Solvent: Prevents Graphite Exfoliation via Pre-Intercalation Decomposition at 10 wt% Loading

Propylene carbonate (PC) cannot be used alone with graphite anodes in Li-ion batteries because PC co-intercalates into graphite, causing exfoliation and destruction of the electrode structure [1]. 1,3,2-Dioxathiolane-2,2-dioxide (DTD) at 10 wt% in PC forms an effective and stable SEI on graphite during the first cycle because DTD decomposition occurs at a higher potential than PC co-intercalation, thereby preventing graphite exfoliation [1]. The electrolyte 1 M LiBF₄ in PC:DTD (9:1 by wt.) demonstrated compatibility with NCM cathodes and good rate capability up to 5C on graphite [1].

Lithium-ion battery Propylene carbonate Graphite exfoliation SEI formation

4-Naphthyloxymethyl-1,3,2-dioxathiolane: Unique Resistance to Standard Ru-Catalyzed Oxidation Enables Alternative Synthetic Routes

The chiral adrenoblocker precursor 4-naphthyloxymethyl-2-oxo-1,3,2-dioxathiolane (1) represents a unique case among simple cyclic sulfites devoid of nitrogen functionalities: it cannot be oxidized to the corresponding cyclic sulfate (2) via the standard Ru-catalyzed sulfite oxidation procedure [1]. While most 1,3,2-dioxathiolane 2-oxides readily undergo Ru-catalyzed oxidation to their 2,2-dioxide counterparts, this specific derivative is practically unavailable through the standard oxidation route and must be synthesized via direct action of SO₂Cl₂ on the corresponding vicinal diol [1]. This compound serves as a key intermediate for enantiopure propranolol synthesis.

Cyclic sulfite oxidation Ruthenium catalysis Chiral synthesis Propranolol precursor

Cyclic Sulfates vs. Epoxides: Superior Reactivity with Dual Nucleophilic Displacement Capability Due to Lower pKa of Leaving Group

1,3,2-Dioxathiolane 2,2-dioxides (cyclic sulfates) are structurally analogous to epoxides but exhibit markedly superior reactivity toward nucleophiles due to the significantly lower pKa of the sulfate leaving group (R–O–SO₂O⁻, pKa ≈ 1.98) compared to epoxide alkoxide leaving groups (pKa ≈ 15-16) [1]. Critically, cyclic sulfates retain the ability to undergo a second nucleophilic displacement on the adjacent functionalized carbon after initial ring-opening, whereas epoxides undergo only a single nucleophilic opening [1]. This dual-displacement capability makes cyclic sulfates more versatile synthons for constructing complex molecules with multiple stereocenters.

Cyclic sulfate Epoxide Nucleophilic displacement Stereoselective synthesis

Validated Application Scenarios for 1,3,2-Dioxathiolane Derivatives Based on Comparative Evidence


Lithium-Ion Battery Electrolyte Additive for High-Voltage LiCoO₂/Graphite Cells Requiring Stable Cycling

Use 1,3,2-dioxathiolane-2,2-dioxide (DTD) as the electrolyte additive of choice when formulating electrolytes for high-voltage LiCoO₂/graphite lithium-ion batteries, specifically when stable cathode electrolyte interphase (CEI) formation is critical for cycle life [1]. DTD forms thin, stable CEI films that significantly improve cycling performance, whereas the structurally similar ethylene sulfite (ES) produces unstable, non-dense interphases that degrade cycle life [1].

Sodium-Ion Battery Electrolyte Formulation for High-Voltage Cycling with Enhanced Capacity Retention

Employ 1,3,2-dioxathiolane-2,2-dioxide (DTD) at 2 wt% in NaPF₆/DEGDME electrolytes to achieve 83.14% capacity retention (vs. 61.5% without DTD) and 138.3 mAh g⁻¹ specific capacity in sodium-ion batteries operating up to 4.2 V [1]. The S–O bond cleavage in DTD generates sulfites that promote a dense, uniform cathode electrolyte interphase (CEI) on NaNFM surfaces, enabling improved rate performance (74.2 mAh g⁻¹ at 5C) [1].

Potassium-Metal Battery Electrolyte Development Requiring Low Polarization and Reversible K-Metal Plating

Select 1,3,2-dioxathiolane-2,2-dioxide (DTD) over trimethylene sulfate (TMS) as an electrolyte additive for potassium-metal batteries when minimizing plating-stripping polarization is a priority [1]. DTD at 1 wt% delivers ∼20 mV polarization in symmetric K∥K cells, significantly lower than TMS and additive-free electrolytes, reducing energy loss and dendrite risk [1].

Chiral Synthesis of β-Adrenoblocker Precursors Using Naphthyloxymethyl-Substituted Cyclic Sulfites

Procure 4-naphthyloxymethyl-2-oxo-1,3,2-dioxathiolane for the stereoselective synthesis of propranolol precursors, noting that this specific cyclic sulfite cannot be oxidized to its sulfate counterpart via standard Ru-catalyzed protocols [1]. Alternative synthetic routes using SO₂Cl₂ directly on vicinal diols are required [1].

Stereoselective Organic Synthesis Requiring Sequential Nucleophilic Displacement Beyond Epoxide Capability

Select 1,3,2-dioxathiolane 2,2-dioxides (cyclic sulfates) over epoxides when the synthetic route demands two sequential nucleophilic displacements at adjacent carbon centers [1]. The sulfate leaving group (pKa ≈ 1.98) is approximately 13 orders of magnitude more acidic than the epoxide alkoxide leaving group (pKa ≈ 15-16), enabling significantly faster reaction kinetics and unique dual-functionalization pathways unavailable with epoxides [1].

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